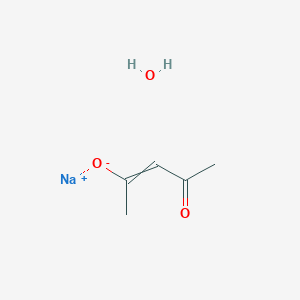

Sodium;4-oxopent-2-en-2-olate;hydrate

Descripción

Nomenclature, Structural Representation, and Enolate Chemistry Context

The systematic IUPAC name for this compound is sodium (Z)-4-oxopent-2-en-2-olate, which precisely describes its chemical structure. wikipedia.orgnih.govsigmaaldrich.com It is the sodium salt of the enol form of acetylacetone (B45752) (2,4-pentanedione). wikipedia.orgwikipedia.org Acetylacetone itself is a classic example of keto-enol tautomerism, existing as an equilibrium mixture of the diketo form and the enol form. wikipedia.orgnanotrun.com

The formation of the acetylacetonate (B107027) anion, the conjugate base of acetylacetone, is a key aspect of its chemistry. wikipedia.org This process involves the removal of the acidic proton from the central carbon atom of the diketone, a reaction readily achieved with a base like sodium hydroxide (B78521). wikipedia.orgmasterorganicchemistry.com The resulting enolate ion is stabilized by resonance, with the negative charge delocalized across the two oxygen atoms and the central carbon atom. wikipedia.orgmasterorganicchemistry.com This delocalization means the two C-O bonds and the two central C-C bonds are equivalent, giving the anion significant stability. wikipedia.org The structure of the monohydrate has been confirmed by X-ray crystallography, which shows the sodium cation coordinated to the oxygen atoms of the enolate. wikipedia.org This anionic ligand is bidentate, meaning it binds to a metal ion through both oxygen atoms to form a stable six-membered chelate ring. wikipedia.orgbiofuranchem.com

| Property | Value |

|---|---|

| IUPAC Name | Sodium (Z)-4-oxopent-2-en-2-olate hydrate (B1144303) sigmaaldrich.com |

| Common Name | Sodium acetylacetonate hydrate nih.govamericanelements.com |

| CAS Number | 15435-71-9 (anhydrous), 86891-03-4 (hydrate) nih.govcymitquimica.com |

| Chemical Formula | C₅H₇NaO₂·xH₂O cymitquimica.com |

| Molar Mass | 122.09 g/mol (anhydrous) wikipedia.orgnih.gov |

| Appearance | White to off-white crystalline powder far-chemical.comcymitquimica.com |

Historical Development and Significance as a Precursor in Coordination Chemistry

Coordination chemistry as a field saw significant development with the study of metal complexes of β-diketones, with acetylacetone being the simplest and most fundamental example. scribd.commdpi.com The ability of the acetylacetonate (acac) anion to form stable, neutral, and often volatile complexes that are soluble in organic solvents made them subjects of intense study and widespread use. wikipedia.orgamericanelements.com

Sodium acetylacetonate, Na(acac), emerged as a crucial and convenient precursor for the synthesis of these metal acetylacetonate complexes. wikipedia.org A general and widely applied method for synthesizing metal acac complexes involves the reaction of a metal salt with acetylacetone in the presence of a base to facilitate deprotonation. wikipedia.orgwikipedia.org Using pre-formed sodium acetylacetonate simplifies this process, as it directly provides the nucleophilic enolate for reaction with metal salts. wikipedia.org This straightforward metathesis reaction has been employed to prepare a vast library of M(acac)ₓ complexes, spanning almost the entire periodic table, including transition metals, lanthanides, and main group elements. scribd.comwikipedia.org These syntheses are foundational in inorganic chemistry laboratory curricula and large-scale industrial production. depauw.edumagritek.com

Current Research Landscape and Emerging Applications

The utility of sodium acetylacetonate hydrate extends far beyond foundational synthesis into numerous areas of modern research and technology. Its role as a precursor remains vital for creating catalysts and reagents used in organic synthesis. americanelements.com Metal acetylacetonate complexes derived from it are employed as catalysts or catalyst precursors for a variety of reactions, including polymerization, oligomerization, and cross-coupling reactions. biofuranchem.comnanotrun.comrsc.org

In the realm of materials science , sodium acetylacetonate is a key ingredient for the synthesis of advanced materials. It serves as a reliable precursor for producing metal oxide nanoparticles and for the sol-gel synthesis of mixed-metal oxide powders and thin films. biofuranchem.com For instance, zinc acetylacetonate, made from its sodium salt, is used as a precursor for depositing thin films of zinc oxide (ZnO), a material with important applications in electronics and photovoltaics. wikipedia.orgchemeurope.com Furthermore, acetylacetonate complexes are used in chemical vapor deposition (CVD) and atomic layer epitaxy (ALE) techniques to fabricate nanostructures and thin films. americanelements.comamericanelements.com

Emerging applications highlight the compound's versatility:

Polymer Additives: It is used as a heat stabilizer for halogenated polymers such as PVC. biofuranchem.com

Advanced Catalysis: Recent research involves immobilizing acetylacetone functionalities onto solid supports, such as periodic mesoporous organosilicas (PMOs), to create robust and recyclable heterogeneous catalysts. rsc.org These materials show promise in sustainable chemical processes like cross-coupling reactions and oxidations. rsc.org

Theranostics: In a novel application, zirconium dioxide-acetylacetonate (ZrO₂-acac) nanoparticles have been developed as a theranostic platform. mdpi.com These nanoparticles can generate reactive oxygen species (ROS), making them potentially useful for targeted cancer therapy and cellular imaging. mdpi.com

Structure

3D Structure of Parent

Propiedades

Número CAS |

86891-03-4 |

|---|---|

Fórmula molecular |

C5H7NaO2 |

Peso molecular |

122.10 g/mol |

Nombre IUPAC |

sodium;(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; |

Clave InChI |

AIWZOHBYSFSQGV-LNKPDPKZSA-M |

SMILES |

CC(=CC(=O)C)[O-].O.[Na+] |

SMILES isomérico |

C/C(=C/C(=O)C)/[O-].[Na+] |

SMILES canónico |

CC(=CC(=O)C)[O-].[Na+] |

Origen del producto |

United States |

Synthetic Methodologies and Preparation Strategies

Conventional Liquid-Phase Synthesis Routes

Liquid-phase synthesis is a widely practiced method for preparing sodium acetylacetonate (B107027). This approach involves dissolving the reactants in a suitable solvent system to facilitate the chemical reaction.

The most common method for synthesizing sodium acetylacetonate involves the deprotonation of acetylacetone (B45752) (2,4-pentanedione) using an alkali hydroxide (B78521), typically sodium hydroxide (NaOH). pearson.comwikipedia.org Acetylacetone is a β-diketone with an acidic proton on the carbon atom situated between the two carbonyl groups. pearson.com The hydroxide ion (OH⁻) from the NaOH acts as a base, abstracting this acidic proton to form water and the sodium salt of the acetylacetonate enolate. pearson.comwikipedia.org

The reaction is as follows: NaOH + CH₂(C(O)CH₃)₂ → NaCH(C(O)CH₃)₂ + H₂O wikipedia.org

This reaction results in the formation of the sodium salt, which is stabilized by resonance, delocalizing the negative charge over the two oxygen atoms. pearson.com The product, a creamy-white crystalline salt, often precipitates from the reaction mixture almost immediately. orgsyn.orgresearchgate.net

Another approach utilizes acetone (B3395972) as the solvent. google.com In this method, an aqueous solution of sodium hydroxide is slowly added to a solution of acetylacetone in acetone. Cooling is necessary to dissipate the heat generated during the reaction. The resulting sodium acetylacetonate precipitates and can be separated, washed with acetone, and dried. google.com The keto-enol tautomerism of acetylacetone is influenced by the solvent's polarity; the enol form is more favored in nonpolar solvents, while the keto form is more prevalent in polar, hydrogen-bonding solvents like water. sciencemadness.org

Table 1: Comparison of Liquid-Phase Solvent Systems

| Solvent System | Reactants | Key Process Details | Impact on Purity/Yield | Source |

|---|---|---|---|---|

| Methanol (B129727)/Water | Acetylacetone, Sodium Hydroxide | NaOH dissolved in water, then mixed with methanol. Added to acetylacetone. Product precipitates and is cooled. | Washing with cold methanol improves purity but may reduce yield. | orgsyn.org |

| Acetone | Acetylacetone, Sodium Hydroxide | Aqueous NaOH is added to an acetone solution of acetylacetone with cooling. | Product precipitates and is washed with acetone. | google.com |

Solid-Phase and Mechanochemical Synthetic Approaches

In contrast to conventional liquid-phase methods, solid-phase and mechanochemical approaches offer alternative synthetic routes that are often more environmentally friendly. nanotrun.com Mechanochemical synthesis involves inducing reactions through mechanical energy, such as grinding or milling, typically in the absence of a solvent. nih.gov

For the synthesis of acetylacetonates (B15086760), a solid base and acetylacetone are ground together in a mortar. nanotrun.com This is followed by the addition of a metal salt. The grinding continues until a solid powder is formed. This method is noted for being fast, having high selectivity and yield, and consuming less energy. nanotrun.com Specifically for iron(III) acetylacetonate, studies have shown the solid-phase interaction between iron(III) chloride and sodium acetylacetonate can be achieved through mechanical treatment in a vibratory ball mill. researchgate.net This solvent-free approach aligns with the principles of green chemistry. rsc.org

Controlled Synthesis of Hydration States (e.g., Anhydrous vs. Hydrate)

The degree of hydration of the final product can be controlled through the drying process. orgsyn.org After synthesis and collection of the sodium acetylacetonate salt, different drying techniques yield either the anhydrous form or a specific hydrate (B1144303).

Hydrated Form : Drying the product in a vacuum desiccator at room temperature can result in a hydrated salt. One procedure reported that this method yields a product containing 15.6% water, which corresponds to the monohydrate. orgsyn.org

Anhydrous Form : To obtain the anhydrous product, the salt can be heated in a vacuum oven. A temperature of 100°C for several hours is effective in removing the water of hydration. orgsyn.org The anhydrous product is stable and can be stored indefinitely in a sealed container. orgsyn.org

The structure of the monohydrate has been confirmed by X-ray crystallography, which shows the sodium cation bonded to the oxygen centers of the enolate. wikipedia.org

Table 2: Control of Hydration State

| Desired Product | Drying Method | Conditions | Resulting Product Characteristics | Source |

|---|---|---|---|---|

| Sodium Acetylacetonate Hydrate | Vacuum Desiccator | Room Temperature | Contains water of hydration (e.g., 15.6% water found in one study). | orgsyn.org |

| Anhydrous Sodium Acetylacetonate | Vacuum Oven | 100°C for 3 hours | Anhydrous, stable solid. | orgsyn.org |

Green Chemistry Principles in Synthetic Optimization

The synthesis of metal acetylacetonates, including the sodium salt, has been evaluated through the lens of green chemistry. acs.orged.gov The twelve principles of green chemistry provide a framework for making chemical processes more environmentally benign. Mechanochemical synthesis is a prime example of a greener approach, as it often eliminates the need for volatile organic solvents, which are a major source of chemical waste. nih.govrsc.org These solvent-free reactions can lead to shorter reaction times, milder conditions, and reduced energy consumption. nanotrun.com By avoiding solvents, such methods also prevent issues associated with solvent toxicity and disposal. The development of such sustainable and efficient synthesis procedures is an ongoing area of research. rsc.org

Advanced Structural Elucidation and Supramolecular Assembly

Solid-State Structures: X-ray Crystallography Investigations

In the solid state, the sodium (Na⁺) cation exhibits a distorted octahedral coordination geometry. researchgate.net It is coordinated by six oxygen atoms. Two of these oxygen atoms originate from a single, chelated acetylacetonate (B107027) ligand, with Na-O bond lengths of approximately 2.318 Å and 2.325 Å. researchgate.net Two additional oxygen atoms are provided by two neighboring acetylacetonate groups, with Na-O distances of 2.387 Å and 2.382 Å. researchgate.net The coordination sphere is completed by two trans water molecules, which act as symmetrical bridges between adjacent Na⁺ ions, featuring Na-O separations of 2.423 Å and 2.422 Å. researchgate.net This chelation by the acetylacetonate anion is a common feature for this ligand, where both oxygen atoms bind to the metal center to form a stable ring structure. americanelements.com

Table 1: Selected Bond Distances in the Coordination Sphere of Na⁺

| Bond | Bond Length (Å) |

| Na-O (chelated acac) | 2.318 (1) |

| Na-O (chelated acac) | 2.325 (1) |

| Na-O (neighboring acac) | 2.387 (1) |

| Na-O (neighboring acac) | 2.382 (1) |

| Na-O (water) | 2.423 (1) |

| Na-O (water) | 2.422 (1) |

Data sourced from Sahbari & Olmstead (1983) researchgate.net

The monohydrate of sodium acetylacetonate crystallizes in the monoclinic space group P2₁/c. researchgate.net The unit cell parameters at a temperature of 140 K are a = 11.102(3) Å, b = 6.058(2) Å, c = 10.287(3) Å, and β = 104.50(2)°. researchgate.net The unit cell contains four formula units (Z=4). researchgate.net The molecular packing reveals a well-ordered arrangement of the sodium-acetylacetonate chains and water molecules.

The supramolecular structure is significantly influenced by a network of intermolecular interactions. Hydrogen bonds are prominent, particularly involving the water molecules which link the polymeric chains. researchgate.net While detailed analyses of C-H···π and π···π stacking interactions for this specific compound are not extensively reported in the provided search results, these types of interactions are known to play a role in the packing of similar organic and organometallic structures. researchgate.net

The bridging nature of both the water molecules and the acetylacetonate ligands leads to the formation of an extended one-dimensional polymeric chain. The sodium ions themselves form a zigzag chain that runs parallel to the b-axis of the crystal. researchgate.net The Na···Na distance within this chain is 3.057(1) Å, with an Na···Na···Na angle of 164.4(1)°. researchgate.net These chains are further organized into a three-dimensional network through the aforementioned intermolecular forces.

Spectroscopic Characterization Techniques

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the bonding and structure of sodium;4-oxopent-2-en-2-olate (B1198563);hydrate (B1144303). rsc.org The spectra are characterized by bands corresponding to the vibrations of the acetylacetonate anion and the coordinated water molecules.

In the solid state, the acetylacetonate anion is believed to possess C₂ᵥ symmetry. rsc.org The coordination to the sodium ion influences the vibrational frequencies of the C=O and C=C stretching modes of the ligand. These bands are typically observed in the 1500-1700 cm⁻¹ region of the infrared spectrum. researchgate.net For instance, strong bands around 1650 cm⁻¹ and 1530 cm⁻¹ can be attributed to the covalent and dipole interactions of the acetylacetonate with the metal ion. researchgate.net The various CH₃ and C-H vibrations also give rise to characteristic bands in the spectra. nih.gov A change in the symmetry of the anion to a lower symmetry is suggested to occur when the compound is in an aqueous solution. rsc.org

Table 2: Key Vibrational Bands and their Tentative Assignments

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~1650 | Asymmetric C=O stretching |

| ~1530 | Symmetric C=O/C=C stretching |

| ~1416 | Asymmetric CH₃ bending |

| ~1359 | Symmetric CH₃ bending |

Assignments are based on general literature for acetylacetonate complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of sodium;4-oxopent-2-en-2-olate;hydrate in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity of atoms and the behavior of the molecule in different solvents.

In solution, sodium;4-oxopent-2-en-2-olate exists as the enolate anion, which is the conjugate base of acetylacetone (B45752). uobabylon.edu.iqwikipedia.org The structure of the monohydrate in the solid state has been confirmed by X-ray crystallography, showing the sodium cation bonded to the enolate oxygen centers. wikipedia.org In solution, the delocalized π-electron system of the enolate anion gives rise to characteristic NMR signals.

¹H NMR Spectral Data:

The ¹H NMR spectrum of the acetylacetonate anion is characterized by two main signals corresponding to the methyl (CH₃) protons and the methine (γ-CH) proton. Studies of sodium acetylacetonate in dimethylsulfoxide (d.m.s.o.) have revealed that the chemical shift of the γ-proton is concentration-dependent. In dilute solutions, the signal for this proton appears at a relatively high field. As the concentration of the salt increases to approximately 0.5 M or higher, the signal shifts to a lower field. This phenomenon suggests changes in the ionic association or aggregation state of the compound in solution. In contrast, the chemical shift of the methyl protons remains largely unaffected by changes in concentration.

| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Observations |

| Methyl (CH₃) | ~1.9 - 2.1 | Largely independent of concentration. |

| Methine (γ-CH) | >4.67 (in dilute solution) | Shifts to lower field with increasing concentration. |

This interactive table summarizes the typical ¹H NMR chemical shifts for this compound in DMSO-d₆.

¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides further insight into the carbon framework of the enolate anion. It typically displays three distinct resonances corresponding to the carbonyl carbons, the central methine carbon, and the methyl carbons. The delocalization of the negative charge across the O-C-C-C-O backbone significantly influences the chemical shifts of the carbonyl and methine carbons, which appear downfield.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Interpretation |

| Carbonyl (C=O) | 170 - 190 | Downfield shift due to the electronegative oxygen and π-system. |

| Methine (-CH=) | 95 - 105 | Characteristic of a central carbon in a conjugated enolate system. |

| Methyl (CH₃) | 20 - 30 | Typical range for methyl groups attached to a carbonyl system. |

This interactive table presents the expected ¹³C NMR chemical shifts for the enolate anion of this compound.

The dynamic nature of the sodium enolate in solution, including ion-pairing and solvent interactions, can be further investigated using advanced NMR techniques such as variable temperature studies and 2D NMR spectroscopy. These methods can provide information on rotational barriers, exchange processes, and the formation of supramolecular assemblies.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Enolate Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within the this compound molecule. The conjugated π-system of the enolate anion is the primary chromophore responsible for the absorption of UV radiation.

The principal electronic transition observed in the UV spectrum of the acetylacetonate anion is a high-intensity π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized system. The energy, and therefore the wavelength of maximum absorption (λmax), of this transition is sensitive to the solvent environment and the extent of conjugation.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Description |

| π → π | ~270 - 300 | High | Excitation of an electron from a π bonding to a π antibonding orbital in the conjugated enolate system. |

This interactive table outlines the characteristic electronic transition for this compound.

The position and intensity of the λmax can provide valuable information for characterizing the enolate. For instance, factors that extend the conjugation or influence the energy levels of the molecular orbitals, such as solvent polarity or the presence of other coordinating species, will cause a shift in the absorption maximum (a bathochromic or hypsochromic shift). This makes UV-Vis spectroscopy a useful tool for monitoring reactions involving the enolate and for studying its interactions in solution.

Reactivity Mechanisms and Transformative Reactions

Enolate Reactivity: Regioselectivity in C- vs. O-Alkylation Reactions

The acetylacetonate (B107027) anion is an ambident nucleophile, possessing two reactive sites: the central carbon atom (C-alkylation) and the oxygen atoms (O-alkylation). The competition between these two pathways is a classic example of regioselectivity, influenced by several key factors, including the nature of the electrophile, the solvent, and the reaction temperature.

The enolate anion has two primary resonance forms, with the negative charge distributed between the central carbon and the two oxygen atoms. While the negative charge resides predominantly on the more electronegative oxygen atoms, the carbon atom often acts as the primary site of reaction with soft electrophiles. This behavior can be rationalized using Hard and Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the central carbon is a "soft" nucleophilic center.

C-Alkylation: This pathway is favored by soft electrophiles, such as alkyl halides (e.g., methyl iodide), under conditions that promote kinetic control. Polar aprotic solvents are often employed to minimize solvation of the enolate, leaving the more nucleophilic carbon atom available for attack.

O-Alkylation: This pathway is favored by hard electrophiles, such as trialkyloxonium salts or silyl halides. Thermodynamic control, achieved through higher reaction temperatures and the use of polar protic solvents, can also favor the formation of the more stable O-alkylated product, a vinyl ether.

The interplay of these factors determines the final product distribution, making the regioselective alkylation of the acetylacetonate enolate a subject of detailed study in organic synthesis.

| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |

|---|---|---|---|

| Electrophile (HSAB Theory) | Soft (e.g., CH₃I, allyl bromide) | Hard (e.g., (CH₃)₃SiCl, RSO₂Cl) | Soft nucleophiles (carbon) react preferentially with soft electrophiles; hard nucleophiles (oxygen) react with hard electrophiles. |

| Solvent | Polar Aprotic (e.g., THF, DMSO) | Polar Protic (e.g., Ethanol, Water) | Aprotic solvents do not strongly solvate the enolate, promoting reaction at the most nucleophilic site (carbon). Protic solvents solvate the oxygen atoms, potentially favoring thermodynamic products. |

| Control | Kinetic | Thermodynamic | Lower temperatures favor the faster-forming kinetic product (C-alkylation), while higher temperatures allow for equilibration to the more stable thermodynamic product (O-alkylation). |

Condensation Reactions with Electrophiles

The nucleophilic central carbon of the acetylacetonate anion readily participates in condensation reactions with a variety of electrophiles beyond simple alkyl halides. These reactions are crucial for forming new carbon-carbon bonds and synthesizing more complex molecular architectures. The reactivity is analogous to that seen in classic carbonyl condensation reactions, such as the aldol and Claisen condensations.

When reacted with aldehydes and ketones, the acetylacetonate anion can undergo Knoevenagel-type condensation. The initial nucleophilic addition to the carbonyl carbon is typically followed by dehydration to yield an α,β-unsaturated dicarbonyl compound. This method is a powerful tool for constructing five- and six-membered rings, which are common motifs in natural products and pharmaceuticals.

Similarly, reaction with acyl chlorides or anhydrides leads to C-acylation, producing β-tricarbonyl compounds. These products are highly versatile synthetic intermediates, as the central methylene group becomes significantly more acidic and can be used in subsequent transformations. The delocalized bonding in the acetylacetonate ring system has aromatic character, making it susceptible to electrophilic substitution reactions, similar to electrophilic aromatic substitution.

Oxidative Coupling Reactions, e.g., Formation of Tetraacetylethane

In the presence of oxidizing agents, the acetylacetonate anion can undergo oxidative coupling reactions. A prominent example is the formation of tetraacetylethane. This reaction typically involves a one-electron oxidation of the enolate to form a radical intermediate. Two of these radicals then dimerize to form a new carbon-carbon bond between the central carbon atoms of the original acetylacetonate units.

Common oxidizing agents for this transformation include iodine (I₂) or iron(III) chloride (FeCl₃). The reaction proceeds as follows:

2 CH₃COCHCOCH₃⁻ + I₂ → (CH₃CO)₂CHCH(COCH₃)₂ + 2 I⁻

The resulting product, tetraacetylethane, is a tetraketone that serves as a sophisticated ligand in coordination chemistry, capable of binding multiple metal centers.

Ligand Exchange and Transmetalation Reactions in Complex Synthesis

A primary and widespread application of sodium;4-oxopent-2-en-2-olate (B1198563);hydrate (B1144303) is as a source of the acetylacetonate (acac) ligand for the synthesis of metal acetylacetonate complexes. These reactions proceed via ligand exchange or transmetalation, where the sodium ion is replaced by a different metal ion, typically a transition metal. The general synthesis involves treating a metal salt with acetylacetone (B45752), where a base is added to facilitate the deprotonation of acetylacetone to form the enolate, which then coordinates to the metal ion.

The bidentate nature of the acetylacetonate ligand, where both oxygen atoms bind to the metal, forms a stable six-membered chelate ring. This chelate effect provides a strong thermodynamic driving force for the formation of the complex. Because the acac ligand carries a single negative charge, it forms neutral complexes with metal ions, for example, M(acac)₂ with a M²⁺ ion or M(acac)₃ with a M³⁺ ion. These complexes are often highly soluble in organic solvents, which contrasts with the poor solubility of many inorganic metal salts. This property makes them valuable as catalysts and precursors in organic synthesis and materials science.

The synthesis is broadly applicable across the periodic table, as demonstrated by the preparation of numerous complexes. For instance, Cobalt(III) acetylacetonate can be synthesized from cobalt(II) carbonate and acetylacetone in the presence of an oxidant like hydrogen peroxide. Similarly, Manganese(III) acetylacetonate is prepared by reacting a manganese(II) salt with acetylacetone in the presence of an oxidizing agent like potassium permanganate.

| Target Complex | Metal Precursor | General Reaction Equation |

|---|---|---|

| Chromium(III) acetylacetonate (Cr(acac)₃) | CrCl₃·6H₂O | Cr³⁺ + 3 acac⁻ → Cr(acac)₃ |

| Manganese(III) acetylacetonate (Mn(acac)₃) | MnCl₂·4H₂O | Mn²⁺ + Oxidant + 3 acac⁻ → Mn(acac)₃ |

| Iron(III) acetylacetonate (Fe(acac)₃) | FeCl₂·6H₂O | Fe²⁺ + Oxidant + 3 acac⁻ → Fe(acac)₃ |

| Cobalt(III) acetylacetonate (Co(acac)₃) | CoCO₃ | 2 Co²⁺ + H₂O₂ + 6 Hacac → 2 Co(acac)₃ + 4 H₂O |

| Copper(II) acetylacetonate (Cu(acac)₂) | CuCl₂·6H₂O | Cu²⁺ + 2 acac⁻ → Cu(acac)₂ |

| Zinc(II) acetylacetonate (Zn(acac)₂) | ZnCl₂ | Zn²⁺ + 2 acac⁻ → Zn(acac)₂ |

Thermal Behavior and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for studying the thermal decomposition of metal acetylacetonates (B15086760). While specific, detailed TGA/DTA data for sodium acetylacetonate (B107027) hydrate (B1144303) is not extensively published, analysis of analogous compounds, such as zinc(II) acetylacetonate dihydrate (Zn(C₅H₇O₂)₂·2H₂O), provides a valuable model for the expected thermal behavior. scribd.com

The thermal events for the analogous zinc(II) acetylacetonate dihydrate are summarized in the table below.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| I | Ambient - 150 | 11.6% (Total) | Release of first water molecule | 56.5 |

| II | Ambient - 150 | Release of second water molecule | 61.0 | |

| III | 150 - 300 | Not specified | Decomposition of anhydrous chelate | 83.5 |

Data derived from a thermoanalytic study on Zinc(II) acetylacetonate dihydrate. scribd.com

Mechanisms of Dehydration and Water Loss

Sodium acetylacetonate is known to exist as a monohydrate, the structure of which has been confirmed by X-ray crystallography. wikipedia.orgresearchgate.net The first stage in its thermal decomposition is the loss of this water of hydration. Procedures for preparing the anhydrous salt indicate that the hydrate can be effectively dried by heating in a vacuum oven at 100°C for three hours, suggesting that dehydration occurs at or below this temperature. orgsyn.org

The study of zinc(II) acetylacetonate dihydrate provides a more detailed perspective on this process. The total weight loss of 11.6% observed in the initial phase of its TGA corresponds closely to the theoretical value of 12% for the release of two moles of water. scribd.com This dehydration occurs in two distinct but overlapping events, as shown by the two corresponding activation energies of 56.5 and 61 kJ/mol. scribd.com These energy values are characteristic of the release of loosely bound water molecules. scribd.com This suggests that the water molecules are released sequentially, a process that is complete before the main decomposition of the organic ligand begins. scribd.com

Chelate Ring Decomposition and Ligand Fragmentation Processes

Following dehydration, further heating leads to the decomposition of the anhydrous sodium acetylacetonate. This process involves the breakdown of the stable six-membered chelate ring formed by the acetylacetonate ligand and the sodium ion. wikipedia.org In metal acetylacetonates, the decomposition typically begins with the cleavage of the metal-oxygen bonds. nih.govonu.edu.ua

The decomposition of the acetylacetonate ligand itself is a complex process. Mass spectrometry studies of the pyrolysis of various metal acetylacetonates indicate that one of the initial fragmentation products is often the acetylacetone (B45752) ligand itself. asianpubs.orgonu.edu.ua This is followed by the breakdown of the ligand into smaller volatile molecules. Investigations into the thermal decomposition of iron(III) acetylacetonate suggest that the process can involve the formation of free radicals. researchgate.net The fragmentation of the ligand can proceed through various pathways, including the breaking of C-C and C-O bonds within the ring structure, leading to the formation of a variety of gaseous products. asianpubs.orgresearchgate.net

Analysis of Gaseous Decomposition Products and Residue Characterization

The high-temperature decomposition of the acetylacetonate ligand results in a mixture of gaseous products. Studies on a range of metal acetylacetonates, including those of hafnium, iron, zinc, and magnesium, have identified a consistent set of volatile organic compounds and carbon oxides. scribd.comasianpubs.orgresearchgate.netresearchgate.net The primary gaseous products detected via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) include acetone (B3395972) and carbon dioxide. scribd.comresearchgate.net

The final solid residue from the thermal decomposition of sodium acetylacetonate is expected to be a stable sodium compound. While the residue for transition metal acetylacetonates is typically the corresponding metal oxide, such as ZnO from zinc(II) acetylacetonate or HfO₂ from hafnium(IV) acetylacetonate, the residue for the sodium salt is likely sodium oxide (Na₂O) or sodium carbonate (Na₂CO₃). scribd.comasianpubs.org This is supported by studies on the thermal decomposition of sodium acetate, which yields sodium oxide and carbon oxides, and by safety data for sodium acetylacetonate monohydrate, which lists carbon oxides and metallic oxides as decomposition products. stackexchange.comspectrumchemical.com

| Product Type | Identified Species | Source Compound (Analog) |

|---|---|---|

| Gaseous Products | Acetylacetone | Hafnium(IV) Acetylacetonate asianpubs.org |

| Acetone | Hafnium(IV) Acetylacetonate, Iron(III) Acetylacetonate asianpubs.orgresearchgate.net | |

| Carbon Dioxide | Iron(III) Acetylacetonate, Zinc(II) Acetylacetonate scribd.comresearchgate.net | |

| 4,6-dimethyl-2H-pyran-2-one | Hafnium(IV) Acetylacetonate asianpubs.org | |

| Solid Residue | Sodium Oxide (Inferred) | Sodium Acetate, Sodium Acetylacetonate Monohydrate (SDS) stackexchange.comspectrumchemical.com |

| Metal Oxides (e.g., ZnO, HfO₂) | Zinc(II) Acetylacetonate, Hafnium(IV) Acetylacetonate scribd.comasianpubs.org |

Coordination Chemistry of the Acetylacetonate Ligand As Facilitated by Its Sodium Salt

Role as a Bidentate Ligand in Metal Complexation

The acetylacetonate (B107027) anion is a classic example of a bidentate ligand, meaning it binds to a central metal atom at two points. libretexts.orgreddit.com Coordination typically occurs through the two oxygen atoms of the acetylacetonate anion, which act as Lewis bases by donating electron pairs to the metal center, a Lewis acid. libretexts.orgthecreativechemist.org This chelation results in the formation of a stable six-membered ring, a structural motif that is a hallmark of metal acetylacetonate complexes. wikipedia.orgresearchgate.netvedantu.com The stability of these complexes is enhanced by the chelate effect, which is the increased affinity of chelating ligands for a metal ion compared to analogous monodentate ligands. libretexts.org

The bonding within the chelate ring is characterized by delocalized π-electrons across the O-C-C-C-O backbone, giving the ring some aromatic character. wikipedia.org This delocalization leads to equivalent C-O and C-C bond lengths within the coordinated ligand. reddit.com While the most common coordination mode involves both oxygen atoms, in some instances, particularly with third-row transition metals like platinum(II) and iridium(III), the acetylacetonate ligand can also bind to a metal through its central carbon atom. wikipedia.org

Formation of Stable Chelates with Transition and Main Group Metal Ions

The acetylacetonate ligand forms stable complexes with a vast range of metal ions, including transition metals and main group elements. wikipedia.orgiupac.org The general synthesis route involves the reaction of a metal salt with acetylacetone (B45752) in the presence of a base to facilitate the deprotonation of the ligand. wikipedia.orgwikiwand.com The stoichiometry of the resulting complex, commonly M(acac)ₓ, depends on the oxidation state and coordination number of the metal ion. For instance, trivalent metals like Cr³⁺, Fe³⁺, and Co³⁺ typically form M(acac)₃ complexes, while divalent metals such as Cu²⁺ and Ni²⁺ form M(acac)₂. wikipedia.orgdepauw.edu

| Metal Ion | Complex Formula | Coordination Geometry | Color | Magnetic Properties |

|---|---|---|---|---|

| Chromium(III) | Cr(acac)₃ | Octahedral | Ruby Red | Paramagnetic |

| Iron(III) | Fe(acac)₃ | Octahedral | Red | Paramagnetic (high-spin) |

| Cobalt(III) | Co(acac)₃ | Octahedral | Dark Green | Diamagnetic (low-spin) |

| Manganese(III) | Mn(acac)₃ | Distorted Octahedral | Dark Brown/Black | Paramagnetic (high-spin) |

| Copper(II) | Cu(acac)₂ | Square Planar | Blue | Paramagnetic |

| Nickel(II) | [Ni(acac)₂]₃ | Octahedral (in trimer) | Green | Paramagnetic |

| Vanadyl(IV) | VO(acac)₂ | Square Pyramidal | Blue | Paramagnetic |

| Aluminum(III) | Al(acac)₃ | Octahedral | White | Diamagnetic |

Influence on Metal Ion Reactivity and Coordination Geometries

The coordination of the acetylacetonate ligand significantly influences the properties and reactivity of the central metal ion. The formation of neutral, soluble complexes allows for chemistry to be carried out in non-polar organic solvents. wikipedia.org The chelate ring can also exhibit aromatic-like reactivity, undergoing electrophilic substitution reactions at the central carbon atom. wikipedia.orgresearchgate.net

The acetylacetonate ligand can dictate the coordination geometry around the metal center. For instance, tris(acetylacetonato) complexes like Cr(acac)₃ and Co(acac)₃ adopt an octahedral geometry. wikipedia.org In contrast, bis(acetylacetonato) complexes of d⁸ and d⁹ metals, such as Pd(acac)₂ and Cu(acac)₂, are typically square planar. wikipedia.org The steric and electronic properties of the acetylacetonate ligand can also lead to distorted geometries, as seen in Mn(acac)₃, where Jahn-Teller distortions result in a distorted octahedral structure. wikipedia.org

The ligand field environment created by the acetylacetonate ligands can also influence the redox activity of the metal center and even the ligand itself. For example, in certain chromium(II) complexes, the coordination of additional ligands can trigger a metal-to-ligand electron transfer, demonstrating the non-innocent behavior of the acetylacetonate ligand. nih.gov The reactivity of the chelate ring itself can be influenced by the nature of the central metal atom, with studies showing differences in reactivity for electrophilic substitution between Co(III) and Cr(III) acetylacetonate complexes.

Synthesis and Characterization of Heterometallic Acetylacetonate Complexes

Building upon the foundation of simple metal acetylacetonates (B15086760), more complex heterometallic structures containing two or more different metal centers can be synthesized. These complexes are of interest for their potential as single-source precursors for the synthesis of mixed-metal oxides and other materials. mdpi.com The synthesis of these heterometallic complexes often involves the reaction of a pre-formed metal acetylacetonate complex with a salt of a second metal.

Applications in Advanced Materials Science and Catalysis

Precursor Chemistry for Inorganic Materials Synthesis

The role of sodium acetylacetonate (B107027) hydrate (B1144303) as a precursor is fundamental to the synthesis of a diverse range of inorganic materials. By reacting with metal salts, it facilitates the formation of metal acetylacetonate complexes (M(acac)ₓ). wikipedia.org These complexes are the direct precursors used in the subsequent development of specialized materials, from nanoparticles to thin films and complex framework structures. The acetylacetonate ligand's ability to form a stable six-membered chelate ring with the metal center is a key factor in the controlled synthesis of these advanced materials. americanelements.comwikipedia.org

Sodium acetylacetonate hydrate is an important precursor in the synthesis of metal oxide nanoparticles (MONPs). While not always used directly, it is instrumental in creating the metal acetylacetonate compounds that serve as the molecular building blocks in various synthesis routes, such as sol-gel and chemical precipitation methods. cymitquimica.comnih.govresearchgate.net For instance, tin(IV) acetylacetonate, derived from an acetylacetonate source, can be used to control the polycondensation process in the sol-gel synthesis of tin oxide (SnO₂) nanoparticles. researchgate.net The acetylacetonate ligand acts as a stabilizing or capping agent, influencing the hydrolysis and condensation rates of the metal precursor, which in turn affects the size and morphology of the resulting nanoparticles. researchgate.net The ability to form stable complexes allows for the preparation of a variety of MONPs with applications in electronics, catalysis, and sensors. cymitquimica.comnih.gov

Table 1: Examples of Metal Oxide Nanoparticles Synthesized Using Acetylacetonate Precursors

| Metal Oxide Nanoparticle | Precursor Type | Synthesis Method | Reference |

|---|---|---|---|

| Tin Oxide (SnO₂) | Acetylacetone-modified Tin(IV) Chloride | Sol-Gel | researchgate.net |

| Cadmium Oxide (CdO) | Metal Precursor + Precipitating Agent | Chemical Precipitation | nih.gov |

| Nickel Oxide (NiO) | Nickel Acetylacetonate | Chemical Vapor Deposition | nih.gov |

The synthesis of metal acetylacetonates (B15086760) from sodium acetylacetonate hydrate provides volatile precursors essential for Chemical Vapor Deposition (CVD) techniques. americanelements.comnih.gov In Pulsed Spray Evaporation CVD (PSE-CVD), solutions of metal acetylacetonates in organic solvents are vaporized and transported to a heated substrate, where they decompose to form a thin film of the desired material. nih.gov This method has been successfully used to deposit thin metallic films of nickel and cobalt from their respective acetylacetonate precursors. nih.gov The properties of the resulting film, such as its composition (metallic vs. oxide) and morphology, can be finely tuned by adjusting process parameters like the precursor concentration and the presence of additives like water. nih.gov Acetylacetonate precursors are also employed in spin coating techniques for the preparation of thin films and coatings due to their good solubility and thermal stability. cymitquimica.com

Sodium acetylacetonate hydrate is a key reagent in the broader field of coordination chemistry, which provides the foundation for synthesizing Metal-Organic Frameworks (MOFs) and coordination polymers. jk-sci.com It is used to generate metal acetylacetonate complexes, which can then be used as nodes or building blocks in the construction of these porous materials. rsc.orgnih.gov For example, copper(II) hexafluoroacetylacetonate, a derivative of an acetylacetonate, reacts with pyridine-containing organic linkers to form one- and two-dimensional coordination polymers. rsc.org In some synthetic strategies, metal acetylacetonates are used to introduce catalytic metal sites into pre-existing MOFs, such as the grafting of iron acetylacetonate onto the zirconium nodes of MOF-808 to create new catalytic functionalities. researchgate.net The modular nature of MOF synthesis, combining metal-containing nodes (often derived from acetylacetonates) and organic linkers, allows for the rational design of materials with high porosity and surface area for applications in gas storage, separation, and catalysis. nih.gov

Acetylacetonate compounds, for which sodium acetylacetonate is a primary precursor, are utilized in the fabrication of various advanced carbon nanostructures. americanelements.com They can function as a source for metal catalysts required for the growth of these structures via methods like Chemical Vapor Deposition (CVD). americanelements.comresearchgate.net For instance, iron acetylacetonate has been used as a catalyst precursor for the gas-phase synthesis of hierarchically structured carbon nanofibers. researchgate.net In this process, the acetylacetonate compound is incorporated into a polymer matrix which is then subjected to heat treatment. The metal catalyst derived from the acetylacetonate precursor facilitates the growth of carbon nanotubes or nanofibers on the surface of the primary carbon fiber, creating a complex, high-surface-area material. researchgate.net The concentration of the metal acetylacetonate catalyst has a significant impact on the morphology, density, and structural ordering of the final carbon nanocomposite. americanelements.comresearchgate.net

Catalytic Applications in Chemical Transformations

The acetylacetonate ligand, introduced via its sodium salt, plays a significant role in catalysis, both by being part of the catalytic molecule itself and by influencing the design of more complex ligands. americanelements.comcymitquimica.com Metal acetylacetonate complexes are widely employed as catalysts or catalyst precursors in numerous organic reactions. nanotrun.com

Sodium acetylacetonate is the starting point for producing a vast range of metal acetylacetonate complexes that are active catalysts for important organic transformations. wikipedia.orgnanotrun.com These include polymerization, oligomerization, hydrogenation, and oxidation reactions. nanotrun.com For example, nickel acetylacetonate catalyzes the polymerization of olefins like ethylene (B1197577) and propylene, while manganese acetylacetonate can be used as a homogeneous oxidation catalyst. nanotrun.com

The utility of sodium acetylacetonate extends to ligand design. It is a versatile bifunctional precursor for creating more complex heterocyclic ligands. wikipedia.org For example, it can undergo condensation reactions with amines to produce NacNac ligands, where the oxygen atoms of the acetylacetonate are replaced by nitrogen donor atoms. wikipedia.org These modified ligands can then be used to create new coordination complexes with tailored catalytic properties.

Table 2: List of Chemical Compounds

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| Sodium;4-oxopent-2-en-2-olate (B1198563);hydrate | Sodium acetylacetonate hydrate | Na(CH₃COCHCOCH₃)·xH₂O |

| Acetylacetone (B45752) | 2,4-pentanedione | CH₃C(O)CH₂C(O)CH₃ |

| Tin Oxide | Stannic oxide | SnO₂ |

| Nickel Acetylacetonate | Bis(acetylacetonato)nickel(II) | Ni(C₅H₇O₂)₂ |

| Cobalt Acetylacetonate | Bis(acetylacetonato)cobalt(II) | Co(C₅H₇O₂)₂ |

| Copper(II) hexafluoroacetylacetonate | Cu(C₅HF₆O₂)₂ | |

| Iron Acetylacetonate | Iron(III) acetylacetonate | Fe(C₅H₇O₂)₃ |

Applications in Polymerization Processes

Sodium;4-oxopent-2-en-2-olate;hydrate, also known as sodium acetylacetonate hydrate, and its related metal acetylacetonate complexes, play a significant role in the field of polymer chemistry. While the sodium salt itself is not typically a direct initiator for polymerization, it serves as a crucial precursor for the synthesis of various catalytically active metal acetylacetonate complexes. These complexes are instrumental in initiating and controlling different types of polymerization reactions, most notably ring-opening polymerization (ROP).

Metal acetylacetonates are recognized as effective initiators or catalysts for the synthesis of polyesters and polycarbonates through the ring-opening polymerization of cyclic monomers like lactones and lactides. For instance, zirconium(IV) acetylacetonate has been demonstrated to be a non-toxic and effective initiator for the polymerization of L-lactide, leading to the formation of high-molecular-weight polylactide with desirable mechanical properties. researchgate.net The initiation mechanism in such cases can involve the deprotonation of the monomer and the subsequent insertion into the metal-ligand bond, facilitating chain growth through a coordination-insertion mechanism. researchgate.net

The versatility of metal acetylacetonates in polymerization is further highlighted by their ability to act as radical initiators under specific conditions. researchgate.net This dual catalytic and radical-initiating capability expands their utility in the synthesis of a wide array of polymeric materials. The choice of the metal center in the acetylacetonate complex allows for the fine-tuning of the catalyst's activity and selectivity, influencing the properties of the resulting polymer.

The following table summarizes the role of metal acetylacetonates, for which sodium acetylacetonate hydrate is a common precursor, in various polymerization processes.

| Polymerization Type | Monomer Examples | Role of Metal Acetylacetonate | Resulting Polymer |

| Ring-Opening Polymerization (ROP) | Lactides, Lactones, Carbonates | Initiator/Catalyst | Polyesters, Polycarbonates |

| Radical Polymerization | Not specified | Radical Initiator | Various polymers |

Precursor for Photocatalytic Materials and Systems

This compound serves as a valuable precursor in the synthesis of advanced photocatalytic materials, particularly metal oxide nanostructures. The acetylacetonate ligand readily forms stable complexes with a wide range of metal ions. wikipedia.orgstrem.com This property is leveraged in various synthesis routes, such as solvothermal and coprecipitation methods, to produce metal oxide nanoparticles with controlled size, shape, and crystallinity, all of which are critical factors influencing photocatalytic activity. researchgate.netmdpi.com

A versatile and convenient method for synthesizing nanocrystalline metal oxides involves the reaction of metal acetylacetonate precursors in oxygen-containing solvents. researchgate.net This approach has been successfully employed to prepare nanoparticles of iron, chromium, and manganese oxides. researchgate.net The thermal decomposition of the metal acetylacetonate complex in a high-boiling point solvent leads to the formation of the corresponding metal oxide. The organic acetylacetonate ligand is burned off during this process, leaving behind the inorganic oxide material.

The photocatalytic performance of these metal oxide nanoparticles is highly dependent on their structural and morphological characteristics. mdpi.com For instance, the crystalline phase of the material can significantly impact its photocatalytic efficiency. By carefully controlling the synthesis conditions, such as temperature and the choice of solvent, when using metal acetylacetonate precursors, it is possible to tailor the properties of the resulting metal oxide photocatalysts for specific applications, including the degradation of organic pollutants in water. mdpi.comamericanelements.comnih.gov

The table below outlines the use of metal acetylacetonates, derived from precursors like sodium acetylacetonate hydrate, in the synthesis of photocatalytic materials.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in coordination compounds like sodium;4-oxopent-2-en-2-olate (B1198563);hydrate (B1144303). While specific DFT studies solely focused on this hydrated sodium salt are not extensively documented in publicly available literature, the principles can be inferred from studies on related acetylacetonate (B107027) (acac) complexes and hydrated ion systems.

The bonding in sodium;4-oxopent-2-en-2-olate;hydrate is characterized by the interaction between the sodium cation (Na⁺) and the 4-oxopent-2-en-2-olate anion (acac⁻), along with the involvement of water molecules. The acetylacetonate anion is a bidentate ligand that coordinates to the sodium ion through its two oxygen atoms, forming a chelate ring. wikipedia.orgresearchgate.net This chelation significantly contributes to the stability of the compound.

DFT calculations on similar metal acetylacetonate complexes have been used to determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net For this compound, such calculations would reveal the precise Na-O bond distances and the geometry of the coordination sphere around the sodium ion, which also includes water molecules. The electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated. These calculations often show that the negative charge is delocalized across the O-C-C-C-O backbone of the acetylacetonate ligand.

The table below illustrates typical parameters that can be obtained from DFT calculations for a metal-acetylacetonate complex, based on general knowledge and studies on analogous systems.

| Calculated Parameter | Typical Finding | Significance |

| Na-O (acac) Bond Length | ~2.3 - 2.5 Å | Indicates the strength of the ionic interaction between the sodium ion and the acetylacetonate ligand. |

| Na-O (H₂O) Bond Length | ~2.4 - 2.6 Å | Reflects the coordination of water molecules to the sodium ion in the hydrated form. |

| O-C-C Bond Angles | ~120° | Consistent with sp² hybridization within the delocalized π-system of the chelate ring. |

| HOMO-LUMO Energy Gap | Varies with functional | Provides insight into the chemical reactivity and electronic stability of the compound. |

| Mulliken/NPA Charges | Negative charge on oxygen atoms, positive on sodium | Confirms the ionic nature of the bonding and the coordination sites. |

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is instrumental in understanding the reaction pathways and mechanisms involving this compound. This includes its formation, dissociation in solution, and its role in further chemical syntheses. The compound is typically prepared by the deprotonation of acetylacetone (B45752) with a sodium base like sodium hydroxide (B78521). wikipedia.org

Theoretical modeling can be employed to study the thermodynamics and kinetics of such reactions. For instance, the reaction of acetylacetone with sodium hydroxide to form sodium;4-oxopent-2-en-2-olate and water can be modeled to determine the reaction enthalpy and the activation energy barrier. This is often achieved by calculating the energies of the reactants, transition states, and products.

Furthermore, sodium acetylacetonate is a common precursor in the synthesis of other metal acetylacetonate complexes. wikipedia.org Computational studies can model these transmetalation reactions, providing insights into the mechanism of ligand exchange. For example, the reaction with a transition metal salt (MXn) would involve the displacement of the sodium ion. Modeling could help to determine whether the reaction proceeds through an associative or dissociative mechanism.

Ab initio molecular dynamics (AIMD) simulations can be particularly useful in this context, as they allow for the dynamic simulation of bond-breaking and bond-forming events. nih.gov While specific AIMD studies on this compound's reactions are not prevalent, research on similar systems, such as the reduction of acetone (B3395972) by a hydrated electron, demonstrates the power of this technique in elucidating reaction dynamics in solution. nih.gov

Molecular Dynamics Simulations of Solution Behavior and Ligand Dynamics

Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of ions and molecules in solution. For this compound, MD simulations can provide a detailed picture of its dissociation and solvation in various solvents, most notably water.

Upon dissolution in water, the ionic compound is expected to dissociate into a hydrated sodium cation (Na⁺(aq)) and the acetylacetonate anion (acac⁻(aq)). MD simulations can track the trajectories of all atoms in the system, allowing for the analysis of the hydration shells around the ions. Key properties that can be extracted from these simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from the sodium ion or from different parts of the acetylacetonate anion. Ab initio MD simulations of aqueous salt solutions have shown that the hydration structure around ions can be accurately determined. nih.gov For the Na⁺ ion, these simulations typically show a well-defined first hydration shell. nih.govrsc.org

Coordination Numbers: By integrating the RDF, the average number of water molecules in the first hydration shell of the ions can be calculated. For the sodium ion, this number is generally found to be between 4 and 6 in aqueous solution. nih.gov

Ligand Dynamics: The conformational flexibility of the acetylacetonate anion in solution can be studied. While the delocalized π-system imparts a degree of rigidity, rotations around the C-C single bonds and out-of-plane vibrations can occur. MD simulations can quantify the timescales and amplitudes of these motions.

The following table summarizes the type of information that can be obtained from MD simulations of sodium;4-oxopent-2-en-2-olate in an aqueous solution.

| Simulation Output | Information Gained |

| Na⁺-Oxygen(water) RDF | Structure and size of the sodium ion's hydration shell. |

| Anion-Hydrogen(water) RDF | Hydrogen bonding interactions between the anion and water. |

| Coordination Number of Na⁺ | Average number of water molecules directly interacting with the sodium ion. |

| Diffusion Coefficients | Mobility of the hydrated ions in solution. |

| Ligand Root-Mean-Square Fluctuation | Conformational flexibility of the acetylacetonate anion. |

This table is based on standard outputs from molecular dynamics simulations of ionic species in aqueous solutions.

Prediction of Supramolecular Assembly and Intermolecular Forces

The solid-state structure of this compound is a result of a complex interplay of intermolecular forces that dictate the supramolecular assembly. X-ray crystallography has shown that in the monohydrate, the sodium cation is bonded to the oxygen centers of the enolate. wikipedia.org Computational methods can be used to analyze and predict these packing arrangements and the forces that stabilize them.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netmdpi.com By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. This allows for the characterization of various interactions, such as:

Ion-Dipole Interactions: The primary forces holding the crystal together are the electrostatic interactions between the Na⁺ cations and the negatively charged oxygen atoms of the acetylacetonate anions, as well as the oxygen atoms of the water molecules.

Hydrogen Bonding: The water molecules of hydration can act as hydrogen bond donors to the oxygen atoms of the acetylacetonate anion and as acceptors from the C-H groups of the methyl substituents.

Q & A

Q. What are the optimal methods for synthesizing Sodium 4-oxopent-2-en-2-olate hydrate with high purity?

Methodological Answer: The synthesis typically involves reacting 2,4-pentanedione (acetylacetone) with sodium hydroxide under controlled conditions. A common approach is to dissolve acetylacetone in ethanol, followed by dropwise addition of aqueous NaOH while maintaining a temperature of 0–5°C to prevent side reactions. The hydrate form crystallizes upon slow evaporation of the solvent. Purity is enhanced by recrystallization from anhydrous ethanol or methanol. Characterization via elemental analysis and FT-IR can confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the structure and hydration state of Sodium 4-oxopent-2-en-2-olate hydrate?

Methodological Answer:

- X-ray diffraction (XRD) : Determines crystal structure and confirms the presence of water molecules in the lattice. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data .

- NMR spectroscopy : H and C NMR identify the enolate resonance and confirm ligand coordination. DO exchange experiments can distinguish hydrate-bound water from solvent.

- Thermogravimetric analysis (TGA) : Quantifies the hydration state by measuring mass loss upon heating to 150°C .

Q. How does the hydrate form influence the compound’s stability under different storage conditions?

Methodological Answer: Hydrate stability is sensitive to humidity and temperature. For long-term storage, the compound should be kept in a desiccator with anhydrous calcium chloride at 4°C. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways. Monitor changes via XRD (to detect phase transitions) and Karl Fischer titration (to quantify water content). Sodium’s hygroscopic nature necessitates inert-atmosphere handling to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies can elucidate the coordination behavior of Sodium 4-oxopent-2-en-2-olate hydrate in catalytic systems?

Methodological Answer:

- Extended X-ray absorption fine structure (EXAFS) : Probes the local coordination environment of sodium ions.

- Electrospray ionization mass spectrometry (ESI-MS) : Identifies ion pairs or oligomeric species in solution.

- Kinetic studies : Monitor catalytic activity in model reactions (e.g., aldol condensations) using in situ FT-IR or GC-MS to correlate coordination geometry with reactivity .

Q. How can computational modeling techniques be applied to predict the electronic properties of Sodium 4-oxopent-2-en-2-olate hydrate?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates charge distribution, frontier molecular orbitals (HOMO/LUMO), and binding energies. Software like Gaussian or ORCA is used with basis sets (e.g., 6-31G**) for sodium and oxygen atoms.

- Molecular dynamics (MD) simulations : Model hydration dynamics and ligand flexibility in aqueous environments.

- Crystallographic data validation : Compare computed and experimental XRD patterns using SHELX utilities to refine structural parameters .

Q. What methodologies are suitable for investigating the compound’s role in modulating protein-ligand interactions in stem cell biology?

Methodological Answer:

- Surface plasmon resonance (SPR) : Quantifies binding affinity to proteins like protein kinase D (PKD). Immobilize PKD on a sensor chip and measure association/dissociation rates with varying ligand concentrations.

- Stem cell differentiation assays : Treat embryonic stem cells with the compound and monitor pluripotency markers (e.g., Oct-4) via flow cytometry or qPCR. Use siRNA knockdown to validate PKD’s role in differentiation pathways.

- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.